molecular formula C15H17ClN2O2S B6749460 2-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)-N-methyl-1,3-thiazole-5-carboxamide

2-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)-N-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B6749460
M. Wt: 324.8 g/mol
InChI Key: SMBJAYBSAVLLRP-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)-N-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a methoxypropan-2-yl group

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)-N-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-10(9-20-3)18(2)15(19)13-8-17-14(21-13)11-6-4-5-7-12(11)16/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBJAYBSAVLLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N(C)C(=O)C1=CN=C(S1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)-N-methyl-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Methoxypropan-2-yl Group: This step involves the alkylation of the thiazole ring with 1-methoxypropan-2-yl bromide in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with methyl isocyanate to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropan-2-yl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)-N-methyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)-N-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

  • 2-(2-chlorophenyl)-N-methyl-1,3-thiazole-5-carboxamide
  • 2-(2-chlorophenyl)-N-(1-methoxyethyl)-N-methyl-1,3-thiazole-5-carboxamide
  • 2-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)-1,3-thiazole-5-carboxamide

Comparison:

  • Structural Differences: The presence of different substituents on the thiazole ring or the phenyl group.
  • Chemical Properties: Variations in reactivity, solubility, and stability.
  • Biological Activities: Differences in biological activities and therapeutic potential.

2-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)-N-methyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

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